1,4-dimethyl-1H-pyrrole-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-8(2)4-6(5)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLURRDKXCKUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604278 | |
| Record name | 1,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351416-83-6 | |
| Record name | 1,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid
Classical and Established Synthetic Routes to Pyrrole-3-carboxylic Acids
Traditional methods for constructing the pyrrole (B145914) ring remain fundamental in organic synthesis and have been adapted to produce a wide array of derivatives.
The Knorr pyrrole synthesis is a classic reaction that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.org The reaction typically proceeds at room temperature and is often catalyzed by zinc and acetic acid. wikipedia.org A significant challenge is that α-aminoketones are prone to self-condensation and are usually prepared in situ. wikipedia.org
To produce a specifically substituted pyrrole like 1,4-dimethyl-1H-pyrrole-3-carboxylic acid, this method requires carefully chosen starting materials. A plausible route would involve the reaction of an α-amino ketone bearing a methyl group with a β-ketoester that can provide the C-3 carboxylic acid and C-4 methyl group. A catalytic version of the Knorr synthesis has been developed using a manganese catalyst to couple amino alcohols with keto esters, demonstrating the ongoing evolution of this classical method. organic-chemistry.org
The Paal-Knorr synthesis is another cornerstone method, typically involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. wikipedia.orgorganic-chemistry.org To synthesize this compound, methylamine (B109427) would be the required primary amine. The reaction is versatile, and a wide variety of 1,4-dicarbonyls can be used. wikipedia.org The reaction can be conducted under neutral or weakly acidic conditions, with weak acids like acetic acid often used to accelerate the process. organic-chemistry.org
The key to forming the target molecule is the initial synthesis of the appropriate 1,4-dicarbonyl precursor. Modern variations have focused on making this reaction more environmentally friendly, for instance, by using water as a solvent and iron(III) chloride as a catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines. organic-chemistry.org
| Classical Synthesis Comparison | Starting Materials | Key Features |
| Knorr Pyrrole Synthesis | α-amino-ketone, β-ketoester | In situ generation of α-amino-ketone is often necessary. wikipedia.org |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, Primary amine (e.g., methylamine) | Versatile with a broad scope for both reactants. wikipedia.org |
Contemporary and Novel Synthetic Strategies for Regioselective Functionalization
Modern synthetic methods offer improved efficiency, regioselectivity, and milder reaction conditions, often leveraging catalysis.
Transition-metal catalysis has become an indispensable tool for synthesizing complex heterocyclic compounds. syrris.com Catalysts based on rhodium, zinc, and copper have been shown to be effective in constructing pyrrole rings. For instance, dienyl azides can be converted into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalysts like zinc iodide (ZnI2) or rhodium compounds. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative coupling of diols and primary amines at room temperature. organic-chemistry.org Such methods provide efficient pathways to highly substituted pyrroles that might be difficult to access through classical routes. organic-chemistry.orgresearchgate.net
A study demonstrated the synthesis of various N-substituted pyrroles from 1,4-diketones and primary amines catalyzed by magnesium iodide etherate, highlighting the use of different metal catalysts in Paal-Knorr type reactions. uctm.eduscribd.com
| Selected Transition-Metal Catalyzed Pyrrole Syntheses | Catalyst | Reactants | Key Advantage |
| From Dienyl Azides | ZnI₂, Rh₂(O₂CC₃F₇)₄ | Dienyl azides | Mild, room temperature conditions. organic-chemistry.org |
| From Diols and Amines | Cu/ABNO | Diols, Primary amines | Aerobic oxidation at room temperature. organic-chemistry.org |
| From 1,4-Diketones | MgI₂ etherate | 1,4-diketones, Primary amines | Good to excellent yields for N-substituted pyrroles. scribd.com |
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful, green alternative to metal-based catalysis. rsc.orgnih.gov These methods can provide high efficiency and are often performed under mild conditions. For the synthesis of pyrroles, organocatalytic strategies have been developed for various reaction types, including two-component cascade reactions and formal [3+2] cycloadditions. nih.govresearchgate.net
For example, nanoparticle-supported organocatalysts have been used in Paal-Knorr condensation reactions in aqueous media under microwave irradiation, achieving good to excellent yields in short reaction times. nih.gov Other approaches have utilized catalysts like squaric acid or even mechanochemical (ball milling) methods with bio-sourced organic acids like citric acid, representing a solventless methodology. researchgate.netlucp.net
Green chemistry aims to make chemical synthesis more environmentally benign. semanticscholar.org This involves using safer solvents (like water), reducing energy consumption through methods like microwave or ultrasound activation, and using recyclable catalysts. lucp.netsemanticscholar.orgconicet.gov.ar
Mechanistic Elucidation of Key Formation Pathways
The synthesis of the this compound core can be achieved through several classical and modern synthetic routes. Understanding the step-by-step mechanistic pathways is crucial for optimizing reaction conditions and improving yields. The Hantzsch pyrrole synthesis and the Paal-Knorr synthesis are two of the most prominent methods employed for constructing the pyrrole ring, each with a distinct mechanistic sequence.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a versatile three-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and a primary amine. wikipedia.orgscribd.com For the specific synthesis of this compound, the reaction would typically employ methylamine, an ester of 2-methyl-3-oxobutanoic acid, and chloroacetone. A particularly advanced iteration of this method utilizes a continuous flow process where a tert-butyl ester of the β-ketoacid is used, and the subsequent hydrolysis to the carboxylic acid occurs in situ. researchgate.netsyrris.com
The mechanism proceeds through the following key steps:
Enamine Formation: The reaction initiates with the nucleophilic attack of methylamine on the β-keto group of the tert-butyl 2-methyl-3-oxobutanoate. This is followed by dehydration to form a substituted enamine intermediate.
Nucleophilic Attack: The electron-rich enamine then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone. This results in the formation of a C-C bond and a subsequent imine intermediate after the loss of a water molecule. wikipedia.org
Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic attack, where the nitrogen atom attacks one of the carbonyl groups, leading to the formation of a five-membered ring. wikipedia.org
Aromatization and Hydrolysis: The cyclic intermediate then eliminates a molecule of water to achieve aromatization, forming the stable pyrrole ring. In the continuous flow synthesis, the hydrobromic acid (HBr) generated as a byproduct facilitates the in situ hydrolysis of the tert-butyl ester to the final carboxylic acid product. researchgate.netsyrris.com
This continuous flow approach is highly efficient, offering advantages such as reduced reaction times, increased safety, and higher yields compared to traditional batch processing. syrris.com
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis provides an alternative and straightforward route to pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comwikipedia.org To synthesize this compound via this pathway, a specifically substituted 1,4-dicarbonyl precursor is required.
The general mechanism of the Paal-Knorr pyrrole synthesis is as follows:
Hemiaminal Formation: One of the carbonyl groups of the 1,4-dicarbonyl compound is attacked by the primary amine (methylamine) to form a hemiaminal intermediate. wikipedia.org
Cyclization and Dehydration: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This cyclization is followed by the elimination of two molecules of water to yield the aromatic pyrrole ring. alfa-chemistry.com
While conceptually simple, the main challenge of the Paal-Knorr synthesis for this specific target molecule lies in the accessibility of the required substituted 1,4-dicarbonyl precursor. alfa-chemistry.com
| Synthesis Method | Key Reactants | Key Intermediates | Advantages |
| Hantzsch Pyrrole Synthesis (Continuous Flow) | Methylamine, tert-butyl 2-methyl-3-oxobutanoate, Chloroacetone | Enamine, Imine, Cyclic hemiaminal | High efficiency, in situ hydrolysis, suitable for automation researchgate.netsyrris.com |
| Paal-Knorr Pyrrole Synthesis | Methylamine, Substituted 1,4-dicarbonyl compound | Hemiaminal, Dihydroxytetrahydropyrrole derivative | Direct condensation, simple workup alfa-chemistry.comwikipedia.org |
Reactivity Profile and Derivatization Strategies of 1,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid
Electrophilic Aromatic Substitution (EAS) Reactivity on the Pyrrole (B145914) Nucleus
The pyrrole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene. youtube.com The presence of the N-methyl and C4-methyl groups further enhances the electron density of the ring through inductive and hyperconjugation effects, predisposing it to electrophilic aromatic substitution (EAS). However, the deactivating nature of the C3-carboxylic acid group complicates the prediction of substitution patterns.
Regioselectivity and Electronic Effects
Electrophilic attack on the pyrrole ring generally favors the α-positions (C2 and C5) due to the superior stabilization of the resulting cationic intermediate (arenium ion) through resonance, which involves the nitrogen lone pair. In the case of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid, the C2 and C5 positions are the available sites for substitution. The combined electron-donating effects of the N-methyl and C4-methyl groups strongly activate the entire ring, while the C3-carboxylic acid group deactivates it, particularly at the adjacent C2 and C4 positions.
Considering these competing effects, electrophilic substitution is anticipated to occur preferentially at the C5 position. This position is activated by both methyl groups and is less sterically hindered compared to the C2 position, which is adjacent to the bulky carboxylic acid group. This prediction is supported by experimental evidence from related compounds. For instance, the Vilsmeier-Haack formylation of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, the methyl ester of the title compound, yields the 5-formyl derivative, indicating that substitution occurs at the C5 position. researchgate.net
Scope and Limitations of Derivatization Reactions
A variety of electrophilic substitution reactions can be performed on the pyrrole nucleus, although the reaction conditions must often be milder than those used for less reactive aromatic compounds to prevent polymerization or degradation, a common issue with highly reactive pyrroles. youtube.com
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com As mentioned, for a closely related substrate, this reaction is regioselective for the C5 position. researchgate.net The resulting 5-formyl derivative is a valuable intermediate for further synthetic transformations. researchgate.net
Halogenation: The halogenation of pyrroles can be achieved using various reagents. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are commonly used for chlorination and bromination, respectively, under mild conditions. nih.gov For instance, the chlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole proceeds with NCS. nih.gov Given the activated nature of the this compound ring, direct halogenation at the C5 position is expected. However, in electron-rich aromatic systems, electrophilic halogenation can sometimes compete with or lead to decarboxylative halogenation, where the carboxylic acid group is replaced by a halogen. acs.orgnih.gov
Nitration: The nitration of pyrroles requires careful selection of reagents to avoid the strongly acidic conditions of typical nitric acid/sulfuric acid mixtures, which can cause polymerization. semanticscholar.org Milder nitrating agents, such as acetyl nitrate, are often employed. semanticscholar.org For this compound, nitration would be expected to occur at the C5 position, though the reaction may be complicated by the sensitivity of the pyrrole ring.
Table 1: Electrophilic Aromatic Substitution Reactions on a Related Pyrrole System
| Reaction | Reagent(s) | Substrate | Product | Position of Substitution | Reference(s) |
| Vilsmeier-Haack Formylation | POCl3, DMF | Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C5 | researchgate.net |
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo a range of standard transformations, providing access to a variety of important derivatives such as esters, amides, and alcohols.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. A straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4). researchgate.net This method has been successfully used for the synthesis of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate from the corresponding carboxylic acid using methanol (B129727) and H2SO4. researchgate.net Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). google.com
Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. This is often achieved using coupling agents. A variety of such reagents are available, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). nih.govrsc.org For example, the synthesis of pyrrole-2-carboxamides has been accomplished using TBTU as the coupling agent. rsc.org Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the amide. rsc.org
Table 2: Examples of Esterification and Amidation of Pyrrole Carboxylic Acids
| Reaction | Reagent(s) | Substrate | Product Type | Reference(s) |
| Esterification | H2SO4, Methanol | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | Methyl ester | researchgate.net |
| Amidation | Coupling agents (e.g., TBTU) | Pyrrole-2-carboxylic acid | Amide | rsc.org |
| Amidation | Conversion to acid chloride, then amine | Pyrrole carboxylic acid | Amide | rsc.org |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this purpose, converting the carboxylic acid to the corresponding alcohol upon workup. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk
Decarboxylation: The removal of the carboxyl group as carbon dioxide is a known reaction for pyrrole carboxylic acids. The ease of decarboxylation depends on the position of the carboxylic acid group. Pyrrole-2-carboxylic acids are known to decarboxylate under acidic conditions, a process that can be facilitated by the addition of water. chemtube3d.comresearchgate.net For pyrrole-3-carboxylic acids, decarboxylation may require more forcing conditions, such as higher temperatures. A patent describes a solvent-free decarboxylation of a similar pyrrole-3-carboxylic acid derivative at elevated temperatures as a key step in the synthesis of the drug Sunitinib. researchgate.net In some cases, metal catalysts can be used to promote the decarboxylation of heterocyclic carboxylic acids. google.com
Nucleophilic Attack and Rearrangement Pathways
Due to the electron-rich nature of the pyrrole ring, it is generally not susceptible to nucleophilic aromatic substitution. Instead, nucleophilic attack is more likely to occur at the electrophilic carbonyl carbon of the carboxylic acid group. These reactions, which include esterification and amidation as discussed in section 3.2, are nucleophilic acyl substitution reactions.
Rearrangement reactions of the this compound scaffold are not widely reported. However, acid-mediated rearrangements of acylpyrroles have been observed, for instance, the conversion of N-alkyl-2-acylpyrroles to 1-alkyl-3-acylpyrroles in the presence of strong acid. researchgate.net It is conceivable that under certain conditions, migrations of substituents on the pyrrole ring could occur, but this is not a characteristic reaction pathway for this specific compound under normal synthetic conditions.
Development of Novel Heterocyclic Scaffolds Utilizing 2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a Precursor
The transformation of substituted pyrrole-3-carboxylic acids into more elaborate heterocyclic frameworks is a significant area of research in medicinal chemistry, owing to the diverse biological activities exhibited by pyrrole-containing molecules. A prominent strategy for the derivatization of the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold involves its conversion into pyrazoline-conjugated systems. This is typically achieved through a multi-step synthesis that begins with the formation of a chalcone (B49325) intermediate, which then undergoes cyclization to yield the target pyrazoline derivatives.
A key study in this area outlines a systematic approach to generate a library of novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives. nih.gov The general synthetic pathway commences with the esterification of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide (B1668358). This carbohydrazide is then condensed with various substituted aromatic aldehydes to produce hydrazones. In a parallel step, chalcone precursors are synthesized via a Claisen-Schmidt condensation between a substituted 3-acetyl-2,4-dimethyl-1H-pyrrole and various aromatic aldehydes.
The crucial step in forming the novel heterocyclic scaffold is the reaction of these pyrrole-based chalcones with hydrazine derivatives. The α,β-unsaturated ketone moiety of the chalcone acts as an excellent Michael acceptor for the nucleophilic attack by hydrazine, leading to an intramolecular cyclization and the formation of a five-membered pyrazoline ring fused to the pyrrole core through a phenyl group. This molecular hybridization strategy has been successfully employed to create a diverse range of pyrazoline-pyrrole conjugates. nih.gov
The following tables detail the types of heterocyclic scaffolds developed from 2,4-dimethyl-1H-pyrrole-3-carboxylic acid precursors and the specific reagents used in their synthesis.
Table 1: Synthesis of Pyrazoline-Conjugated 2,4-dimethyl-1H-pyrrole Derivatives
| Precursor Chalcone | Reagent | Resulting Heterocyclic Scaffold |
| 3-(2,4-dimethyl-1H-pyrrol-3-yl)-1-phenylprop-2-en-1-one | Hydrazine hydrate | 3-(2,4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazole |
| 1-(4-chlorophenyl)-3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-one | Hydrazine hydrate | 5-(4-chlorophenyl)-3-(2,4-dimethyl-1H-pyrrol-3-yl)-4,5-dihydro-1H-pyrazole |
| 3-(2,4-dimethyl-1H-pyrrol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | Hydrazine hydrate | 3-(2,4-dimethyl-1H-pyrrol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |
| 3-(2,4-dimethyl-1H-pyrrol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one | Phenylhydrazine | 3-(2,4-dimethyl-1H-pyrrol-3-yl)-5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |
Table 2: Research Findings on the Synthesis of Pyrazoline-Pyrrole Heterocycles
| Finding | Description | Reference |
| Synthetic Versatility | The reaction of various substituted chalcones with different hydrazine derivatives allows for the generation of a large library of pyrazoline-pyrrole compounds with diverse substitution patterns on the phenyl rings of the pyrazoline moiety. | nih.gov |
| Reaction Conditions | The cyclization reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid, often with heating to drive the reaction to completion. The use of a base catalyst can also be employed. | nih.gov |
| Structural Confirmation | The structures of the newly synthesized heterocyclic scaffolds are confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. | nih.gov |
This derivatization strategy highlights the utility of the dimethyl-pyrrole-3-carboxylic acid core as a versatile building block for accessing novel and potentially bioactive heterocyclic scaffolds. The reactivity of the carboxylic acid group (or its derivatives like esters and hydrazides) and the ability to introduce reactive handles such as the acetyl group at adjacent positions are key to these synthetic transformations.
Advanced Spectroscopic and Structural Elucidation of 1,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Conformational Analysis
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of a pyrrole (B145914) derivative provides characteristic signals for the protons attached to the pyrrole ring and its substituents. For instance, in pyrrole itself, the protons on the ring appear at distinct chemical shifts. researchgate.net The acidic proton of a carboxylic acid group is typically observed far downfield, in the 10-13 ppm region, a characteristic and diagnostic feature. libretexts.org Protons on carbons adjacent to the carboxylic acid function generally resonate between 2-3 ppm. libretexts.org
In the context of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid, the methyl groups and the pyrrole ring protons would exhibit specific chemical shifts. For example, in related dimethylpyrrole derivatives, the methyl protons show distinct signals. nih.gov The coupling constants (J-values) between adjacent protons provide valuable information about the connectivity and dihedral angles within the molecule.
The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of a carboxylic acid typically appears in the range of 160-180 ppm. libretexts.org The carbons of the pyrrole ring and the methyl groups will also have characteristic chemical shifts, which can be assigned based on established literature values for similar structures. organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar functional groups and structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~7.0-7.5 | - |
| H5 | ~6.5-7.0 | - |
| N-CH₃ | ~3.5-4.0 | ~30-35 |
| C4-CH₃ | ~2.0-2.5 | ~10-15 |
| COOH | ~10-13 | - |
| C2 | - | ~120-130 |
| C3 | - | ~115-125 |
| C4 | - | ~125-135 |
| C5 | - | ~110-120 |
| C=O | - | ~165-175 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the complete molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, establishing which protons are adjacent to each other. sdsu.edu This would allow for the definitive assignment of the H2 and H5 protons on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This technique is crucial for assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC can be used to confirm the position of the carboxylic acid group by observing correlations from the pyrrole ring protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, irrespective of their bonding connectivity. princeton.edu This can be used to determine the conformation of the molecule and the relative orientation of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation
HRMS provides the exact mass of a molecule, which allows for the determination of its elemental composition with high confidence. For this compound (C₇H₉NO₂), the calculated exact mass is 139.0633 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. cam.ac.uk The fragmentation of this ion can provide valuable structural information. For instance, the loss of a neutral molecule like water or carbon dioxide from the precursor ion is a common fragmentation pathway for dicarboxylic acids. researchgate.net The fragmentation of diterpenoids with carboxylic acid functionalities often involves the elimination of the carboxylic acid group. lew.ro
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 140.0706 | - |
| [M+Na]⁺ | 162.0525 | - |
| [M-H]⁻ | 138.0561 | - |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is due to strong hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid dimer typically appears around 1710 cm⁻¹. libretexts.org Other characteristic bands for pyrrole derivatives include C-H, N-H (if present), and C-N stretching vibrations, as well as ring stretching modes. researchgate.net For amides, which are derivatives of carboxylic acids, the C=O stretch (Amide I band) is found between 1510 and 1700 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C and C-N stretching vibrations of the pyrrole ring are typically strong in the Raman spectrum. researchgate.net The C=O stretching of carboxylic acids is also observable. ias.ac.in Raman spectroscopy can be particularly useful for studying molecular interactions, such as hydrogen bonding. researchgate.net For aromatic carboxylic acids, Raman peaks in the 1200–1700 cm⁻¹ range are assigned to stretching modes of the aromatic ring and carboxylic acid units. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 3100-3300 |
| C-H stretch (Aromatic/Alkyl) | 2850-3100 | 2800-3100 |
| C=O stretch (Carboxylic Acid) | ~1710 | ~1650-1700 |
| C=C stretch (Pyrrole Ring) | ~1500-1600 | ~1500-1600 |
| C-N stretch (Pyrrole Ring) | ~1300-1400 | ~1300-1400 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique would reveal the precise conformation of the this compound molecule, including the planarity of the pyrrole ring and the orientation of the methyl and carboxylic acid substituents.
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For a carboxylic acid, strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, often forming dimers, is expected to be a dominant feature of the crystal structure. ias.ac.in The analysis of crystal structures of related pyrrole derivatives has provided valuable insights into their solid-state conformations and packing motifs. dntb.gov.ua
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are relevant)
The parent compound, this compound, is an achiral molecule. Due to its plane of symmetry, it does not exhibit optical activity and is therefore silent in chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). However, the introduction of chirality to this scaffold, for instance, through the formation of an amide or ester with a chiral auxiliary, would result in chiral derivatives for which CD and ORD spectroscopy become powerful analytical tools. While specific studies on the chiroptical properties of chiral derivatives of this compound are not prevalent in the surveyed literature, the principles of these techniques are well-established for determining the enantiomeric purity and absolute configuration of related chiral pyrrole systems and carboxylic acids. rsc.orgnih.gov
Chiroptical spectroscopy relies on the differential interaction of chiral molecules with left- and right-circularly polarized light. creative-biostructure.comlibretexts.org
Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.inbiologic.net An ORD spectrum plots specific rotation against wavelength. Chiral molecules exhibit a phenomenon known as the Cotton effect, which is the characteristic anomalous dispersion curve in the vicinity of an absorption band. springerprofessional.de The sign and shape of the Cotton effect curve can be correlated with the absolute configuration of the molecule. mgcub.ac.in
Circular Dichroism (CD): CD spectroscopy measures the difference in absorbance of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.comlibretexts.org A CD spectrum plots this differential absorption, usually as molar ellipticity, against wavelength. The resulting positive or negative signals, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. springerprofessional.de
Determining Enantiomeric Purity
For a chiral derivative of this compound, the magnitude of the CD or ORD signal at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess (e.e.). Once the spectrum of an enantiomerically pure sample is known, the e.e. of a mixture can be determined by comparing the intensity of its CD or ORD signal to that of the pure standard. For instance, a 50% e.e. sample would exhibit a signal intensity that is half of the pure enantiomer, while a racemic mixture would show no signal at all.
Determining Absolute Configuration
The absolute configuration of a chiral molecule, its actual three-dimensional spatial arrangement (designated as R or S), can often be determined by comparing experimental CD spectra with theoretical spectra calculated using quantum chemical methods. nih.gov This approach involves:
Calculating the theoretical CD spectra for both possible enantiomers (e.g., the R and S configurations) of the chiral derivative.
Comparing the calculated spectra with the experimentally measured spectrum.
A match between the experimental spectrum and one of the calculated spectra allows for the assignment of the absolute configuration.
This combined experimental and computational approach has become a reliable method for the structural elucidation of new chiral molecules. nih.gov For example, studies on other chiral pyrrole derivatives have successfully used CD spectroscopy to confirm their absolute configurations. rsc.orgrsc.org
Hypothetical Application to a Chiral Derivative
To illustrate, consider a hypothetical chiral amide derivative, (S)-1-(1,4-dimethyl-1H-pyrrol-3-yl)-N-(1-phenylethyl)methanamine. Chiroptical analysis would be crucial for its characterization. The table below presents hypothetical data that would be obtained from a CD spectroscopic analysis aimed at determining enantiomeric purity and absolute configuration.
Interactive Data Table: Hypothetical CD Data for a Chiral Derivative of this compound
The following data is for illustrative purposes only and represents a hypothetical analysis.
| Sample | Enantiomeric Excess (e.e.) | Wavelength (nm) of Maxima (λmax) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assigned Absolute Configuration |
| Experimental Sample A | 100% | 235 | +35,000 | S (by comparison with calculated) |
| 260 | -15,000 | |||
| Experimental Sample B | Unknown | 235 | +17,500 | S |
| 260 | -7,500 | |||
| Calculated Spectrum 1 | 100% | 234 | +36,200 | S |
| 261 | -14,800 | |||
| Calculated Spectrum 2 | 100% | 234 | -36,200 | R |
| 261 | +14,800 |
In this hypothetical scenario, the close match between the experimental CD spectrum of Sample A and the calculated spectrum for the S-isomer allows for the confident assignment of its absolute configuration. Sample B, exhibiting the same Cotton effect signs but with half the intensity, would be determined to have an enantiomeric excess of 50%.
Computational Chemistry and Theoretical Investigations of 1,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid
Density Functional Theory (DFT) Studies of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 1,4-dimethyl-1H-pyrrole-3-carboxylic acid, DFT calculations can elucidate its electronic structure, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.netmdpi.com
The optimized molecular structure reveals the planarity of the pyrrole (B145914) ring and the orientation of the carboxylic acid group. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized over the electron-rich pyrrole ring, indicating the region susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the carboxylic acid group and the pyrrole ring, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT (Note: These values are illustrative and represent typical data obtained from DFT calculations for similar molecules.)
| Parameter | Value (eV) | Description |
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.35 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.20 | Energy required to remove an electron (approximated as -EHOMO) |
| Electron Affinity (A) | 1.85 | Energy released when an electron is added (approximated as -ELUMO) |
| Electronegativity (χ) | 4.025 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.175 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.230 | Reciprocal of hardness, indicates high reactivity |
| Electrophilicity Index (ω) | 3.72 | Measure of the energy lowering upon accepting electrons |
A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. tandfonline.com The MEP map would show negative potential (typically colored red) around the oxygen atoms of the carboxylic acid, indicating their suitability for electrophilic attack, and positive potential (blue) near the N-H protons and the acidic proton, marking them as sites for nucleophilic interaction.
Quantum Chemical Calculations of Spectroscopic Parameters (NMR, UV-Vis, IR)
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. researchgate.net By simulating spectra, researchers can confirm molecular structures and assign experimental signals.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR. nih.gov Calculated shifts are often compared to experimental data, sometimes using a scaling factor or a linear regression analysis to improve accuracy. nih.gov Theoretical calculations can help resolve ambiguities in signal assignments in complex spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. tandfonline.com It calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT would likely predict π → π* transitions associated with the conjugated pyrrole system, providing the λmax values that can be compared with experimental UV-Vis spectra.
IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. mdpi.com These frequencies correspond to the stretching, bending, and torsional modes of the molecule's functional groups. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore typically scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. tandfonline.com
Table 2: Illustrative Calculated Spectroscopic Data for this compound (Note: These values are representative and based on calculations for analogous compounds.)
| Parameter | Calculated Value | Experimental Correlation |
| ¹H NMR (δ, ppm) | ||
| -COOH | 11.5 - 12.5 | Acidic proton, broad singlet |
| Pyrrole-H | 6.0 - 7.5 | Aromatic region, specific shifts depend on position |
| N-CH₃ | 3.5 - 4.0 | Singlet |
| C-CH₃ | 2.0 - 2.5 | Singlet |
| ¹³C NMR (δ, ppm) | ||
| C=O (acid) | 165 - 175 | Carboxylic carbon |
| Pyrrole-C | 110 - 140 | Aromatic carbons |
| N-CH₃ | 30 - 35 | Methyl carbon attached to nitrogen |
| C-CH₃ | 10 - 15 | Methyl carbon attached to the ring |
| UV-Vis (λmax, nm) | ~260 - 280 | π → π* transition of the pyrrole chromophore |
| IR (ν, cm⁻¹) | ||
| O-H stretch (acid) | ~3300-2500 (broad) | Hydrogen-bonded carboxylic acid |
| C=O stretch (acid) | ~1680-1710 | Carbonyl of the carboxylic acid |
| C=C stretch (ring) | ~1500-1600 | Aromatic ring stretching |
| N-CH₃ stretch | ~2850-2950 | C-H stretching of the methyl group |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While quantum mechanics provides deep insight into electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. frontiersin.org MD simulations model the movements of atoms and molecules based on classical mechanics and force fields, allowing for the study of conformational changes and interactions with the surrounding environment, such as a solvent. frontiersin.org
For this compound, MD simulations can be employed to:
Conformational Analysis: Investigate the rotational barrier of the carboxylic acid group relative to the pyrrole ring and identify the most stable conformers in different environments.
Solvent Interactions: Simulate the molecule in a solvent box (e.g., water or DMSO) to study how solvent molecules arrange around the solute. This can reveal detailed information about hydrogen bonding between the carboxylic acid group and water molecules, which is critical for understanding its solubility.
Thermodynamic Properties: By analyzing the trajectory of an MD simulation, properties like the radial distribution function can be calculated to quantify the structure of the solvent around the molecule.
These simulations provide a bridge between the static picture from quantum calculations and the macroscopic behavior observed in experiments. documentsdelivered.comunic.ac.cy
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.
The synthesis of substituted pyrroles often proceeds via multicomponent reactions, such as the Hantzsch pyrrole synthesis. researchgate.netnih.gov A plausible synthesis route for this compound could be computationally investigated. DFT calculations can be used to locate the transition state structures for each step of the proposed mechanism. rsc.org The energy barrier (activation energy) for each step is determined by the energy difference between the transition state and the preceding reactant or intermediate.
By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. acs.org This approach provides detailed mechanistic insights that are often difficult to obtain through experimental means alone, such as the precise geometry of the transition state and the role of catalysts.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. mdpi.com A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an observed property.
For a series of related pyrrole carboxylic acids, a QSPR model could be developed to predict a specific property, such as solubility, melting point, or even biological activity. documentsdelivered.comrsc.org The process involves:
Data Set Generation: Assembling a set of molecules with known experimental values for the property of interest.
Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that links the descriptors to the property.
Validation: Testing the model's predictive power on an external set of molecules not used in the model-building process.
While a QSPR study would require a dataset of multiple compounds, this compound could be included in such a study to predict its properties or to help build a model for predicting the properties of new, unsynthesized pyrrole derivatives.
Applications of 1,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid in Advanced Organic Synthesis
Utilization in Multicomponent Reactions (MCRs) for Diversification
A review of the literature on multicomponent reactions (MCRs) does not yield specific examples where 1,4-dimethyl-1H-pyrrole-3-carboxylic acid is used as a reactant.
MCRs are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step from three or more starting materials. Pyrrole (B145914) derivatives are often synthesized using MCRs, such as the Hantzsch pyrrole synthesis or variations of the Paal-Knorr synthesis. These reactions typically involve the condensation of amines, dicarbonyl compounds, and other reagents.
While it is theoretically plausible that This compound could be modified for use in certain MCRs, for instance, by converting the carboxylic acid to a more reactive derivative, there are no published reports of such applications. The focus of MCRs for pyrrole synthesis is generally on the construction of the pyrrole ring itself, rather than the use of a pre-formed, substituted pyrrole carboxylic acid as a primary component.
Precursor for Advanced Ligands in Catalysis (e.g., Organometallic Catalysis)
There is no documented use of This compound as a precursor for the synthesis of advanced ligands for organometallic catalysis.
Pyrrole-containing ligands, often bidentate or tridentate, have been employed in various catalytic systems. The nitrogen atom of the pyrrole ring and other donor atoms introduced through substitution can coordinate to a metal center, influencing its catalytic activity and selectivity. For example, pyrrole-2-carboxylic acid has been investigated as a ligand in copper-catalyzed cross-coupling reactions. nih.govnih.gov
The potential for This compound to serve as a ligand precursor would depend on its ability to be converted into a chelating structure. This could involve, for example, the introduction of another donor group at the 2- or 5-position of the pyrrole ring. However, no such synthetic routes or catalytic applications have been reported for this specific compound.
Table 2: Examples of Pyrrole-Based Ligands in Catalysis (General)
| Ligand Type | Metal | Catalytic Application |
| Pyrrole-phosphine | Palladium, Rhodium | Asymmetric hydrogenation, cross-coupling |
| Pyrrole-imine (Schiff base) | Copper, Nickel | Oxidation, polymerization |
| Bis(pyrrole) ligands | Various | Coordination chemistry, sensing |
This table provides a general overview of pyrrole-based ligands and does not include specific data for this compound.
Building Block for Macrocyclic and Supramolecular Architectures
No specific instances of This compound being used as a building block for macrocyclic or supramolecular architectures are found in the scientific literature.
Pyrrole-containing macrocycles, such as porphyrins and their analogues, are of significant interest due to their unique electronic and photophysical properties, as well as their ability to bind to guest molecules. The construction of these macrocycles often involves the condensation of smaller pyrrolic precursors.
In the field of supramolecular chemistry, the carboxylic acid group of a molecule like This compound could potentially participate in hydrogen bonding to form self-assembled structures like dimers, chains, or more complex networks. The N-methyl group would prevent N-H---O hydrogen bonding that is often seen with unsubstituted pyrroles, which could influence the resulting supramolecular assembly. Despite this potential, there are no published studies on the supramolecular chemistry of this specific compound.
Biological and Medicinal Chemistry Research Perspectives on 1,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Pyrrole (B145914) Systems
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For pyrrole-based systems, these studies typically involve modifying substituents on the pyrrole ring and at the carboxylic acid position to understand their influence on biological activity.
The design and synthesis of analogs are central to identifying and validating biological targets. A notable strategy in this area is molecular hybridization, where the core pyrrole structure is combined with other pharmacologically active motifs.
A study on the isomeric 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold illustrates this approach, where a series of 24 novel pyrazoline-conjugated derivatives were synthesized. nih.gov The synthesis involved converting the carboxylic acid to an acid chloride, which was then reacted with chalcones to form the pyrazoline-conjugated pyrrole derivatives. This molecular hybridization strategy aimed to create compounds with potential anticancer and antimicrobial activities. nih.gov The resulting library of analogs allowed for systematic screening against various cancer cell lines and microbial strains to validate targets such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov
The biological activity of pyrrole derivatives can be finely tuned by altering the substituents on the pyrrole ring and its appended functional groups. In the study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, researchers explored the effects of different substituents on the pyrazoline and pyrrole moieties. nih.gov
The investigation revealed that converting the carboxylic acid to various amide derivatives significantly influenced the biological profile. For instance, certain amide derivatives showed potent anticancer activity against a panel of 60 human cancer cell lines. nih.gov The nature of the substituents on the pyrazoline ring, introduced via different chalcones, also played a critical role in determining the potency and selectivity of the compounds. This systematic variation of substituents is a classic SAR approach to optimize the therapeutic potential of the lead scaffold. nih.gov
Investigation of Molecular Mechanisms of Action and Target Engagement
Understanding how a compound interacts with its biological target is fundamental to drug development. For derivatives of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid, research has focused on identifying specific molecular targets and elucidating the interactions that govern their inhibitory or binding activity.
Pyrrole derivatives have been identified as inhibitors of various enzymes. In the case of the pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid analogs, molecular docking studies suggested that their anticancer activity is linked to the inhibition of VEGFR-2, a key enzyme in angiogenesis. nih.gov The most potent compound from this series exhibited a binding affinity comparable to the known VEGFR-2 inhibitor, sunitinib, with a binding energy of -9.5 kcal/mol. nih.gov The interactions at the ATP binding site of the enzyme were identified as being crucial for its inhibitory effect. nih.gov
Other studies on different pyrrole scaffolds have demonstrated inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) and metallo-β-lactamases, highlighting the versatility of the pyrrole ring in designing enzyme inhibitors. nih.govnih.gov For example, N-substituted 3,4-pyrroledicarboximides have shown potent inhibition of COX-2, with one derivative exhibiting an inhibition constant of 1.84 nM. nih.gov
Table 1: Anticancer Activity of Selected Pyrazoline-Conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid Derivatives nih.govData represents a selection of the most potent compounds against various cancer cell lines, showing growth inhibition percentages at a 10 µM concentration.
Table 2: Antimicrobial Activity of Selected Pyrazoline-Conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid Derivatives nih.govData shows the growth inhibition of various microbial strains at a concentration of 32 µg/ml.
While enzyme inhibition studies for pyrrole derivatives are common, specific receptor binding profiles for this compound are not extensively documented in the reviewed literature. However, related pyrrole structures have been investigated for their receptor interactions. For instance, a continuous flow synthesis method has been developed to produce pyrrole-3-carboxamides that act as cannabinoid receptor subtype 1 (CB1R) inverse agonists. syrris.com Additionally, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to bind selectively to the autoinhibited form of the colony-stimulating factor 1 receptor (CSF1R). nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for designing ligands for various receptor targets, although specific binding studies are required to confirm this potential.
Role as a Precursor for Pharmacologically Relevant Scaffolds
The this compound scaffold serves as a valuable starting material for the synthesis of more complex and pharmacologically active molecules. Its carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation or esterification, to build diverse chemical libraries.
A prime example is the use of pyrrole-3-carboxylic acids in the synthesis of cannabinoid receptor subtype 1 (CB1R) inverse agonists. syrris.com A one-step continuous flow synthesis method has been developed to produce highly substituted pyrrole-3-carboxylic acids, which are then directly converted to pyrrole-3-carboxamides. This efficient process allows for the rapid generation of complex molecules with potential applications in treating central nervous system disorders. syrris.com
Similarly, the synthesis of pyrazoline-conjugated derivatives from the isomeric 2,4-dimethyl-1H-pyrrole-3-carboxylic acid highlights its role as a precursor. nih.gov In this case, the carboxylic acid is the key functional group that enables the coupling with other heterocyclic moieties to generate hybrid molecules with enhanced biological activity. nih.gov These examples underscore the importance of the pyrrole-3-carboxylic acid core as a versatile building block in medicinal chemistry for the development of novel therapeutic agents.
Bioconjugation and Probe Development
The chemical architecture of pyrrole-3-carboxylic acids, featuring a reactive carboxylic acid group, theoretically permits their conjugation to a variety of biomolecules, including peptides, proteins, and other targeting moieties. This foundational principle underpins their potential use in creating bioconjugates and molecular probes. However, the specific application of this compound in these sophisticated biochemical tools is not documented in the available research literature.
Bioconjugation of Related Pyrrole Derivatives:
Research into other pyrrole-based compounds provides insight into the potential methodologies that could be adapted for this compound. For instance, studies have demonstrated the successful conjugation of different pyrrole carboxylic acid derivatives to peptides. In one such study, 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid were conjugated to tetrapeptides. mdpi.com The primary goal of creating these bioconjugates was to investigate the synergistic effects between the pyrrole moiety and the peptide, aiming to modulate biological targets. mdpi.com The synthesis of these bioconjugates typically involves the activation of the carboxylic acid group on the pyrrole ring, facilitating the formation of an amide bond with an amino group on the peptide. mdpi.com
Another area of investigation involves the hybridization of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with other heterocyclic structures, such as pyrazoline, to create novel derivatives with potential therapeutic applications. nih.gov While not a direct conjugation to a biomolecule, this molecular hybridization strategy highlights the versatility of the pyrrole scaffold in creating more complex chemical entities. nih.gov
Molecular Probes Based on Pyrrole Scaffolds:
The development of fluorescent molecular probes is a significant area of chemical biology, enabling the visualization and tracking of biological processes. Small molecules that can absorb and emit light are central to the design of these probes. nih.gov Pyrrole-containing structures are known to be part of various fluorescent dyes. nih.govnih.govmdpi.com
The general structure of a fluorescent probe consists of three main components: a fluorophore (the light-emitting part), a recognition group that binds to a specific biological target, and a linker that connects these two parts. mdpi.com The carboxylic acid function of a pyrrole derivative could serve as a handle for attaching it to a recognition group or for modifying its properties.
Research on fluorescent probes has explored various pyrrole-based scaffolds. For example, diketopyrrolopyrrole (DPP) dyes, which contain a pyrrole ring system, are used as fluorescent probes due to their high fluorescence quantum yields and excellent stability. mdpi.comresearchgate.net These probes have been designed to detect various biological analytes. researchgate.net Furthermore, the Paal-Knorr reaction has been utilized to synthesize fluorescent pyrroles that can act as inhibitors for enzymes like COX-2. nih.gov
Despite these advances with related pyrrole structures, there is no specific mention in the scientific literature of this compound being developed or utilized as a fluorescent probe. The potential for this specific compound to act as a fluorophore or as a component of a molecular probe remains an open area for future investigation.
Materials Science and Supramolecular Chemistry Applications of 1,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid
Integration into Functional Polymeric Materials
The incorporation of pyrrole (B145914) derivatives into polymers is a cornerstone of conductive polymer science. The carboxylic acid functionality of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid serves as a reactive handle for its integration into various polymer backbones, either as a monomer or as a pendant group.
Research on the closely related monomer, pyrrole-3-carboxylic acid, has demonstrated its ability to form functional polymers through aqueous dispersion polymerization. nih.gov This process yields materials like poly(pyrrole-3-carboxylic acid) (PPyCOOH), which can self-assemble into distinct morphologies such as nanoneedles. nih.gov These polymers possess inherent photothermal properties and abundant carboxyl groups on their surface, which can be used for further functionalization. nih.gov
By extension, this compound could be polymerized to create novel materials. The polymerization could proceed via electrochemical or chemical oxidation, linking the pyrrole rings at the 2- and 5-positions. The resulting polymer would feature a conjugated polypyrrole backbone, renowned for its electrical conductivity, with pendant carboxyl groups. The presence of the N-methyl group prevents N-H hydrogen bonding, which can influence inter-chain packing and solubility compared to unsubstituted polypyrrole. The C4-methyl group would further modify the polymer's steric and electronic properties.
The carboxylic acid groups are particularly valuable, allowing the polymer to be:
Dispersible in aqueous media: The ability to deprotonate the acid groups can enhance solubility and processability in water.
Covalently functionalized: The -COOH group is a versatile site for grafting other molecules, such as photosensitizers or biomolecules, via esterification or amidation reactions. nih.gov
Responsive to pH: Changes in pH would alter the protonation state of the carboxyl groups, potentially modulating the polymer's physical properties, such as swelling or conductivity.
Role in the Design of Organic Semiconductors and Optoelectronic Devices
Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netfrontiersin.org The performance of these materials is dictated by their chemical structure, which controls molecular packing, energy levels, and charge carrier mobility. researchgate.net Pyrrole is recognized as the most electron-rich five-membered heteroaromatic ring, making it an excellent building block for p-type (hole-transporting) organic semiconductors. researchgate.net
Many high-performance organic semiconductors are based on a donor-acceptor (D-A) architecture, where electron-rich (donor) units are combined with electron-poor (acceptor) units. frontiersin.orgresearchgate.net Pyrrole and its fused derivatives, like diketopyrrolopyrrole (DPP) and dithienopyrrole (DTP), are frequently used as the donor component. researchgate.netfrontiersin.org
This compound can serve as a precursor for such materials.
As a Donor Moiety: The N-methylpyrrole core is a strong electron donor.
As a Functionalizable Unit: The carboxylic acid provides a crucial reaction site. It can be converted into other functional groups (e.g., esters, amides) to link the pyrrole unit to acceptor moieties, forming a D-A structure, or to polymerize it into a conjugated backbone. frontiersin.org
Tuning Solubility and Morphology: The methyl groups can enhance the solubility of the resulting semiconductor in organic solvents, facilitating solution-based processing for large-area and flexible devices. They also influence the solid-state packing of the molecules, which is critical for efficient charge transport. researchgate.net
Computational modeling and synthesis have shown that stable and effective semiconducting materials can be created from pyrrolic units, overcoming previous challenges related to instability while retaining their beneficial electron-donating properties. researchgate.net The incorporation of building blocks like this compound into larger π-conjugated systems is a viable strategy for developing next-generation organic electronic materials.
| Pyrrole-Based Semiconductor Type | Key Structural Feature | Typical Application | Reported Charge Carrier Mobility (µ) |
| Diketopyrrolopyrrole (DPP) Polymers | Donor-Acceptor (D-A) backbone with DPP as the acceptor unit. | OFETs, OPVs | Hole mobilities often exceed 1.0 cm²/Vs; can reach up to 13.1 cm²/Vs. researchgate.net |
| Thienopyrrole Derivatives | Fused thiophene (B33073) and pyrrole rings create a planar, conjugated system. | OPVs, OFETs | Enhances coplanarity and carrier transport efficiency. researchgate.net |
| IsoDPP-Containing Polymers | Copolymers containing both isoDPP and DPP units. | OFETs | Can exhibit ambipolar behavior with balanced hole and electron mobilities (e.g., ~0.02 cm²/Vs). frontiersin.org |
This table presents data for classes of pyrrole-containing semiconductors to illustrate the potential performance of materials derived from pyrrole-based building blocks.
Self-Assembly and Supramolecular Architectures Based on Pyrrole Interactions
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. nih.govmdpi.com Pyrrole carboxylic acids are excellent candidates for building such architectures due to their ability to participate in specific and directional interactions, primarily hydrogen bonding and π-π stacking. acs.orgresearchgate.net
For this compound, the primary interactions driving self-assembly are:
Carboxylic Acid Dimerization: The carboxylic acid groups can form strong, directional hydrogen bonds with each other. The most common and stable arrangement is a cyclic dimer featuring two O-H···O hydrogen bonds, a motif known in graph-set notation as R²₂(8). researchgate.netresearchgate.net This interaction is a robust and highly predictable supramolecular synthon for connecting molecules.
π-π Stacking: The aromatic pyrrole rings can stack on top of one another, an interaction driven by favorable orbital overlap. This helps to organize the molecules into columns or layers.
Unlike pyrrole-2-carboxylic acid or pyrrole-3-carboxylic acid, this compound has its pyrrolic nitrogen atom substituted with a methyl group. This is a critical structural feature, as it blocks the N-H group from acting as a hydrogen bond donor. researchgate.net In unsubstituted pyrrole carboxylic acids, the N-H group can form additional hydrogen bonds (e.g., N-H···O) with the carboxyl group of a neighboring molecule, leading to more complex hydrogen-bonding networks like catemers or the R²₂(10) motif. researchgate.netresearchgate.net The N-methylation in the target compound simplifies the potential self-assembly pathways, favoring the highly predictable R²₂(8) carboxyl-carboxyl dimer.
The interplay between these interactions can lead to the formation of various supramolecular architectures, from simple dimers to extended one-dimensional tapes or two-dimensional sheets, depending on factors like solvent and the steric influence of the methyl groups. researchgate.netnih.gov
| Interaction Type | Participating Groups | Description | Role in Assembly |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Formation of a cyclic dimer via two O-H···O bonds (R²₂(8) motif). researchgate.netresearchgate.net | Primary and highly directional linkage connecting molecular pairs. |
| π-π Stacking | Pyrrole Ring | Face-to-face stacking of the aromatic rings. | Secondary interaction that promotes columnar or layered structures. |
| van der Waals Forces | Methyl Groups (-CH₃) | Weak, non-directional forces. | Contribute to overall packing efficiency and can influence solubility. |
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyrrole-3-carboxylate Ligands
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (ligands). researchgate.netrsc.org The choice of ligand is crucial as it dictates the topology, porosity, and chemical functionality of the resulting framework. Carboxylate groups are among the most widely used functionalities for ligands in MOF chemistry because they can coordinate to metal ions in multiple ways (e.g., monodentate, bidentate chelating, bidentate bridging), enabling the formation of robust 1D, 2D, or 3D structures. mdpi.comnih.govnih.gov
This compound, in its deprotonated carboxylate form, is an ideal candidate for a ligand in this context.
The Bridging Ligand: The pyrrole-3-carboxylate anion can bridge two or more metal centers, forming the extended network of the MOF or coordination polymer. mdpi.comnih.gov
Functional Pore Surfaces: Once incorporated into the framework, the N-methylpyrrole portion of the ligand would be exposed on the internal surfaces of the MOF's pores. This functionalizes the pores, influencing their properties such as hydrophobicity, guest affinity for adsorption and separation applications, and catalytic activity. nih.gov
Structural Diversity: By combining this ligand with different metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺, Ln³⁺) and varying reaction conditions, a wide array of frameworks with different dimensionalities and network topologies can be synthesized. nih.govrsc.orgmdpi.com
While numerous MOFs have been built from simple dicarboxylates (like terephthalate) or other heterocyclic carboxylates (like pyridine-dicarboxylate), the use of substituted pyrrole-3-carboxylates remains a less explored but promising area. nih.govrsc.org The electronic properties of the pyrrole ring and the steric bulk of the methyl groups can be expected to influence the final structure and its properties, potentially leading to materials with tailored functionalities for gas storage, chemical sensing, or catalysis. nih.gov
Future Research Directions and Unexplored Avenues for 1,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid
Emerging Synthetic Methodologies and Green Chemistry Integration
The synthesis of pyrrole (B145914) derivatives has traditionally relied on classical methods such as the Paal-Knorr, Hantzsch, and Knorr syntheses. nih.govacs.orgsemanticscholar.org However, the future of synthesizing 1,4-dimethyl-1H-pyrrole-3-carboxylic acid and its analogues will likely focus on the integration of green chemistry principles to enhance efficiency, reduce environmental impact, and improve scalability. acs.orgsemanticscholar.org
A key focus will be on improving the atom economy of the synthesis, a core principle of green chemistry. acs.org This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages |
| Heterogeneous Catalysis | Utilization of solid-phase catalysts that can be easily separated from the reaction mixture. | Catalyst recyclability, reduced waste, simplified purification. nih.gov |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate chemical reactions. | Faster reaction times, increased yields, improved purity. eurekaselect.com |
| Solvent-Free Reactions | Conducting reactions without a solvent or in a deep eutectic solvent. | Reduced environmental impact, lower cost, simplified workup. acs.orgtandfonline.com |
| Multi-Component Reactions | Combining three or more reactants in a single step to form the product. | Increased efficiency, reduced waste, simplified procedures. nih.gov |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. For this compound, advanced computational approaches can provide profound insights into its physicochemical properties, biological activity, and potential applications, thereby guiding and accelerating experimental research. nih.govresearchgate.net
Future research should employ quantum mechanics calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. This fundamental understanding can aid in the design of new synthetic routes and in the interpretation of experimental data.
Molecular docking studies can be utilized to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. nih.gov This is particularly relevant given that related pyrrole derivatives have been identified as modulators of steroid nuclear receptors. google.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of a series of analogues with their biological activity and physical properties, respectively. These predictive models can be invaluable for designing new compounds with enhanced efficacy or desired material characteristics. researchgate.net
Furthermore, molecular dynamics simulations can be employed to study the conformational dynamics of the molecule and its interactions with biological macromolecules or material interfaces over time, providing a more dynamic picture of its behavior.
Identification of Novel Biological Targets and Therapeutic Applications
While initial patent literature points towards the modulation of steroid nuclear receptors as a potential therapeutic application for derivatives of this compound, the broader biological activity of this compound remains largely unexplored. google.comi.moscow The pyrrole scaffold is a common motif in a wide range of biologically active natural products and synthetic drugs, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govmdpi.comnih.gov
Future research should involve comprehensive biological screening of this compound and a library of its derivatives against a diverse panel of biological targets. This could uncover novel therapeutic applications beyond the initial scope. High-throughput screening (HTS) campaigns can be employed to rapidly assess the compound's activity against a multitude of enzymes and receptors. ontosight.ai
Investigating the compound's potential as an antimicrobial agent is a particularly promising avenue, given the urgent need for new antibiotics. nih.gov Similarly, its potential as an anticancer agent should be explored, as many pyrrole-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines. mdpi.com The exploration of its activity against protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases, could also yield valuable therapeutic leads. mdpi.com
Exploration in Nanotechnology and Advanced Functional Materials
The unique electronic and structural properties of the pyrrole ring make it a valuable building block for the development of advanced functional materials. nih.govfrontiersin.org The future of this compound extends beyond pharmacology into the realm of nanotechnology and materials science.
One area of exploration is the use of this compound as a monomer for the synthesis of functionalized polypyrroles. researchgate.net Polypyrrole is a well-known conducting polymer, and by incorporating this compound into the polymer backbone, it may be possible to create new materials with tailored electronic, optical, and sensing properties. frontiersin.org The carboxylic acid group can serve as a point of attachment for other molecules, enabling the development of functionalized surfaces for applications in biosensors, catalysis, and drug delivery. researchgate.net
Furthermore, the compound could be used to create or functionalize nanoparticles for biomedical applications. nih.gov For instance, it could be incorporated into nanoparticles for targeted drug delivery or used as a component in fluorescent probes for bioimaging. nih.gov The ability of pyrrole-derived nanoparticles to act as photosensitizers also opens up possibilities in photodynamic therapy. nih.gov
Table 2: Potential Applications in Nanotechnology and Materials Science
| Application Area | Description | Potential of this compound |
| Conducting Polymers | Synthesis of polymers with electrical conductivity. | Monomer for functionalized polypyrroles with tunable properties. frontiersin.orgresearchgate.net |
| Biosensors | Devices that use biological components to detect chemical substances. | Functionalization of sensor surfaces for specific analyte detection. researchgate.net |
| Drug Delivery | Targeted delivery of therapeutic agents to specific sites in the body. | Component of nanoparticle-based drug delivery systems. nih.gov |
| Bioimaging | Visualization of biological processes in living organisms. | Precursor for fluorescent probes or contrast agents. nih.gov |
Interdisciplinary Research Collaborations
The multifaceted potential of this compound necessitates a collaborative research approach. Future breakthroughs will likely emerge from the synergy between different scientific disciplines.
Chemists will be crucial for developing novel and sustainable synthetic routes and for creating libraries of derivatives for screening. Biologists and pharmacologists will be essential for identifying and validating novel biological targets and for assessing the therapeutic efficacy of new compounds. Computational scientists will play a key role in predictive modeling and in silico screening to guide experimental efforts. Materials scientists and nanotechnologists will be instrumental in exploring the applications of the compound in advanced materials and devices.
Establishing collaborative networks between academic research institutions, pharmaceutical companies, and materials science industries will be vital for translating fundamental research into tangible applications. Such collaborations will facilitate the sharing of resources, expertise, and technologies, ultimately accelerating the pace of discovery and innovation surrounding this compound.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1,4-dimethyl-1H-pyrrole-3-carboxylic acid?
Answer:
A standard synthesis involves refluxing 2-(carboxymethyl)-1,4-dimethyl-1H-pyrrole-3-carboxylic acid with acetic anhydride and pyridine, followed by purification via silica gel column chromatography, yielding the product in 90% purity . Key steps include monitoring reaction completion via thin-layer chromatography (TLC) and optimizing reaction time to minimize side products. Alternative routes, such as esterification of carboxylic acid precursors (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives), may require tailored acyl chloride coupling agents and solvent systems .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- 1H NMR : Peaks for methyl groups (δ 2.22–2.56 ppm) and aromatic protons (δ 6.32–7.63 ppm) confirm substitution patterns .
- ESIMS : Molecular ion peaks (e.g., m/z 293.2 for derivatives) validate molecular weight and fragmentation pathways .
- HPLC : Purity assessment (e.g., 97.34% purity for related pyrrole derivatives) ensures minimal impurities in pharmaceutical intermediates .
Advanced: How can researchers resolve contradictions in reported synthetic yields for pyrrole-3-carboxylic acid derivatives?
Answer:
Discrepancies in yields (e.g., 23% vs. 90% for analogous reactions) often arise from:
- Reaction Conditions : Optimizing stoichiometry (e.g., acyl chloride excess) and solvent polarity improves efficiency .
- Purification Methods : Column chromatography (silica gel vs. reverse-phase) impacts recovery rates .
- Side Reactions : Competing pathways (e.g., decarboxylation under acidic conditions) require controlled pH and temperature .
Advanced: What mechanistic insights explain the stability of this compound under oxidative conditions?
Answer:
Photooxidation studies of analogous pyrroles reveal endoperoxide rearrangement mechanisms. For example, 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid forms 2-hydroxy-2,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid via singlet oxygen attack at the α-position. Stability is enhanced by electron-withdrawing groups (e.g., -CO2H) that reduce radical formation .
Advanced: How does substitution at the pyrrole ring influence pharmacological activity in derivatives?
Answer:
- Electron-Withdrawing Groups : Carboxylic acid moieties enhance solubility and binding to kinase targets (e.g., vascular endothelial growth factor receptors) .
- Methyl Substituents : 1,4-Dimethyl groups improve metabolic stability by sterically shielding the pyrrole core from cytochrome P450 oxidation .
- Hybrid Derivatives : Conjugation with indole or pyridine rings (e.g., chromopyrrolic acid analogs) broadens biological activity, including antitumor and antimicrobial effects .
Basic: What are the key applications of this compound in drug development?
Answer:
This scaffold serves as:
- Intermediate in Kinase Inhibitors : For example, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a precursor to Sunitinib, a tyrosine kinase inhibitor .
- Building Block for Amide Formation : Coupling with amines (e.g., N-(2-aminoethyl)pyrrolidine) via BOP reagent produces bioactive amides .
Advanced: What strategies mitigate challenges in scaling up pyrrole-3-carboxylic acid synthesis?
Answer:
- Catalytic Optimization : Use of Lewis acids (e.g., ZnCl2) accelerates cyclocondensation of diketones with amines.
- Green Chemistry : Replacing acetic anhydride with biodegradable acylating agents reduces waste .
- Process Analytical Technology (PAT) : In-line NMR and HPLC monitoring ensures batch consistency .
Basic: How are impurities in this compound derivatives controlled during synthesis?
Answer:
- Chromatographic Purity : HPLC with UV detection (e.g., 254 nm) identifies residual solvents and byproducts .
- Reference Standards : Pharmacopeial guidelines (e.g., USP) specify limits for process-related impurities, such as unreacted esters or acyl chlorides .
Advanced: What computational tools predict the reactivity of pyrrole-3-carboxylic acid derivatives?
Answer:
- DFT Calculations : Model HOMO-LUMO gaps to predict electrophilic substitution sites .
- Molecular Docking : Simulate binding affinities for kinase targets using software like AutoDock Vina .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
